molecular formula C11H12N2O4 B6270438 rac-(2R,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid CAS No. 2307780-38-5

rac-(2R,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid

Cat. No.: B6270438
CAS No.: 2307780-38-5
M. Wt: 236.2
InChI Key:
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Description

rac-(2R,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid: is a synthetic organic compound Its complex structure includes a morpholine ring, a carboxylic acid group, and a pyridine ring, which are key in its reactivity and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac-(2R,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid typically involves multi-step organic synthesis. One common route involves the cyclization of appropriate precursors to form the morpholine ring, followed by functionalization steps to introduce the methyl, oxo, and pyridinyl groups. Key reagents might include amines, aldehydes or ketones, and pyridine derivatives, under conditions that promote cyclization and oxidation.

Industrial Production Methods: While industrial-scale production details are proprietary, general strategies likely include optimization of the laboratory-scale synthesis for larger batches. This optimization involves efficient use of solvents, catalysts, and purifying agents to achieve high yields and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound may undergo oxidation reactions, altering the oxidation state of its functional groups.

  • Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

  • Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, while the carboxylic acid group can form esters or amides through substitution.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products Formed: Oxidation might yield a carboxylic acid derivative with different oxidation states. Reduction could produce an alcohol from the oxo group. Substitution reactions can generate a variety of derivatives, such as esters or amides.

Scientific Research Applications

Chemistry: In organic synthesis, rac-(2R,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid serves as a building block for more complex molecules. Biology: It could act as a biochemical probe due to its reactive groups. Medicine: Industry: Its unique structural features might be leveraged in the creation of polymers or materials with novel properties.

Mechanism of Action

The mechanism by which rac-(2R,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The morpholine ring, carboxylic acid, and pyridinyl moieties interact with various biological molecules, influencing pathways involved in cellular processes. These interactions can modulate biochemical activities, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include (2S,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid and (2R,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid .

Uniqueness: What sets rac-(2R,3S)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid apart is its specific stereochemistry, which can lead to distinct biological activities and reactivity profiles compared to its stereoisomers

Properties

CAS No.

2307780-38-5

Molecular Formula

C11H12N2O4

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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